molecular formula C16H16F3N3O4 B7817534 diethyl 4-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxylate

diethyl 4-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B7817534
M. Wt: 371.31 g/mol
InChI Key: LFBGHJURGWYRJN-UHFFFAOYSA-N
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Description

Diethyl 4-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxylate is a chemical compound characterized by its complex molecular structure, which includes a pyrazole ring, an amino group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. One common method includes the reaction of hydrazine with a suitable diketone or β-diketone derivative in the presence of a trifluoromethylating agent. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the stability and biological activity of pharmaceuticals.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: Diethyl 4-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxylate is being investigated for its medicinal properties, including its potential use as an anti-inflammatory and anticancer agent.

Industry: In the agrochemical industry, this compound is used in the development of new pesticides and herbicides. Its trifluoromethyl group contributes to the effectiveness and persistence of these products.

Mechanism of Action

The mechanism by which diethyl 4-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors and enzymes, leading to its biological activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

  • 4-Amino-1-(3-trifluoromethylphenyl)-1H-pyrazole-3-carboxylate

  • Diethyl 4-amino-1-(3-methylphenyl)-1H-pyrazole-3,5-dicarboxylate

  • Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate

Uniqueness: Diethyl 4-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxylate stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various applications.

Properties

IUPAC Name

diethyl 4-amino-1-[3-(trifluoromethyl)phenyl]pyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O4/c1-3-25-14(23)12-11(20)13(15(24)26-4-2)22(21-12)10-7-5-6-9(8-10)16(17,18)19/h5-8H,3-4,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBGHJURGWYRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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